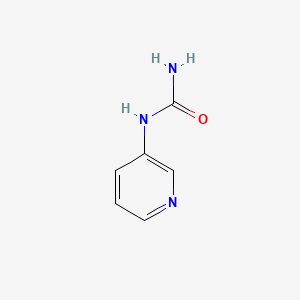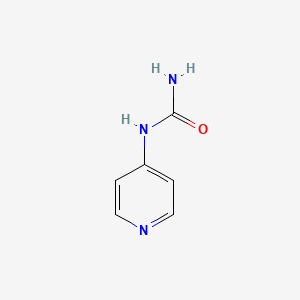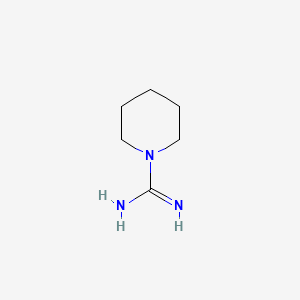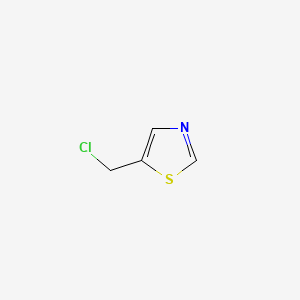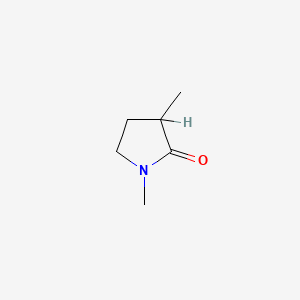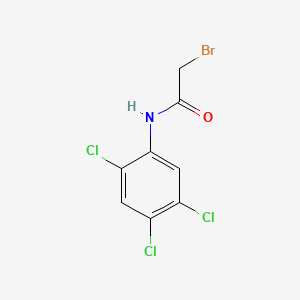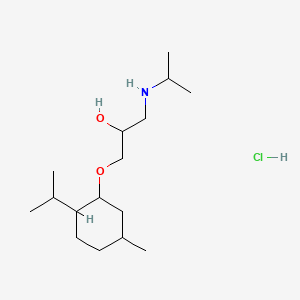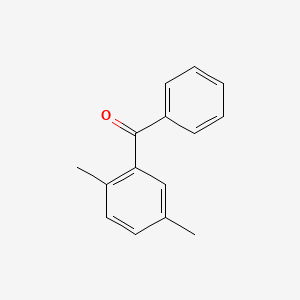
(2,5-Dimethylphenyl)(phenyl)methanone
概要
説明
The compound "(2,5-Dimethylphenyl)(phenyl)methanone" is a derivative of methanone, where a phenyl group is attached to the methanone moiety along with a 2,5-dimethylphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions or catalyzed cycloaddition reactions. For instance, the synthesis of a compound with a similar structure involved a substitution reaction of an oxime with a sulfonyl chloride . Another related compound was synthesized using an orthogonal experiment from toluene, indicating that the optimization of reaction conditions is crucial for achieving high purity . Similarly, a series of methanone derivatives were synthesized through an aqueous phase fly-ash catalyzed Diels-Alder reaction . These methods suggest that "(2,5-Dimethylphenyl)(phenyl)methanone" could potentially be synthesized through similar substitution reactions or by optimizing reaction conditions for the specific functional groups present in the compound.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, a compound's structure was confirmed by single crystal X-ray diffraction, which revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Another compound's crystal structure was determined to be monoclinic with specific cell parameters . These findings suggest that "(2,5-Dimethylphenyl)(phenyl)methanone" would also have a well-defined molecular structure that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "(2,5-Dimethylphenyl)(phenyl)methanone." However, the related compounds exhibit reactivity that could be indicative of the chemical behavior of the compound . For example, the presence of functional groups such as sulfonyl or nitro groups in the related compounds could undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. The thermal properties of one compound were studied using thermogravimetric analysis, revealing stability in a specific temperature range . Another compound's purity was confirmed using HPLC/MSD, indicating the importance of chromatographic techniques in assessing the quality of synthesized compounds . The antimicrobial, antioxidant, and insect antifeedant activities of some methanone derivatives were also evaluated, suggesting potential biological activities for "(2,5-Dimethylphenyl)(phenyl)methanone" .
科学的研究の応用
Antimicrobial and Antioxidant Properties
- A study synthesized derivatives of 3,4-dimethyl phenyl bicyclo methanones, showcasing their antimicrobial and antioxidant activities against various bacterial and fungal strains. This research opens avenues in the field of pharmacology and biochemistry (Thirunarayanan, 2015).
Poly(arylene ether sulfone) Synthesis
- Research on poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups revealed significant properties like hydroxide conductivity and alkaline stability, making them suitable for applications in membrane technology and ion exchange systems (Shi et al., 2017).
Synthesis of Biologically Active Compounds
- Studies demonstrated the synthesis of biologically active phenyl methanone derivatives, offering potential in the development of new pharmaceuticals and bioactive materials (Mzozoyana & van Heerden, 2017).
Optimisation of Synthesis Processes
- A paper detailed the optimized synthesis of (2,4-dinitrophenyl)(phenyl)methanone, highlighting advancements in chemical synthesis techniques and production efficiency (Jiang Ri-shan, 2009).
Anti-Cancer Properties
- Research on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone showed its potential as an anti-cancer agent by inducing apoptosis and inhibiting tubulin polymerization in cancer cells (Magalhães et al., 2013).
Anion Exchange Membranes
- Another study on poly(arylene ether sulfone)s with pendant benzyl-quaternary ammonium groups discussed their use in anion exchange membranes, emphasizing their potential in energy and environmental applications (Shi et al., 2017).
特性
IUPAC Name |
(2,5-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCBRWRFLHBSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960835 | |
| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)(phenyl)methanone | |
CAS RN |
4044-60-4 | |
| Record name | 2,5-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4044-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

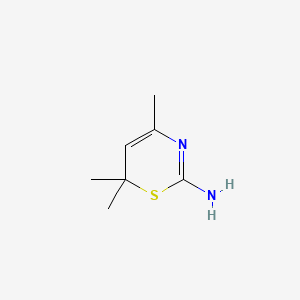
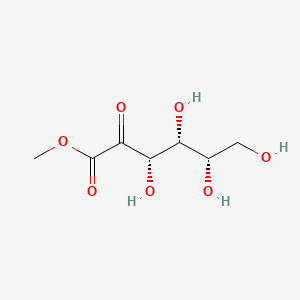
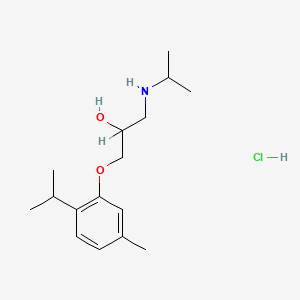
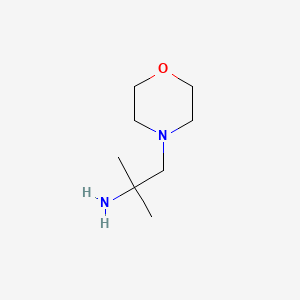
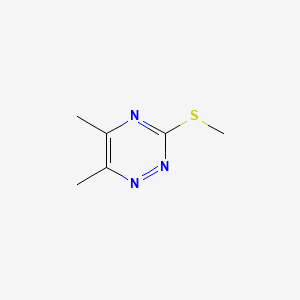
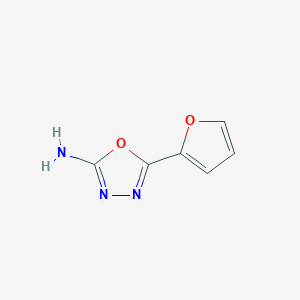
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)
